molecular formula C16H17N3O6S2 B2447711 N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide CAS No. 338397-56-1

N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide

Cat. No. B2447711
CAS RN: 338397-56-1
M. Wt: 411.45
InChI Key: BNGVAANGNBFQDC-FOWTUZBSSA-N
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Description

“N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide” is a chemical compound with the molecular formula C16H17N3O6S2 . It has an average mass of 411.453 Da and a monoisotopic mass of 411.055878 Da .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide” is defined by its molecular formula, C16H17N3O6S2 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Scientific Research Applications

  • Structural Characterization and Kinetic Investigation : Rublova et al. (2017) synthesized structural isomers related to N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide and characterized their molecular-electronic structures. They performed X-ray single crystal diffraction and quantum-chemical calculations to understand the stereo-chemical characteristics of these molecules (Rublova et al., 2017).

  • Study of Benzenesulfonamide Derivatives : Główka et al. (1995) explored the structure of benzenesulfonamide derivatives, which display characteristic features of this compound class, including the formation of dimers via hydrogen bonds (Główka et al., 1995).

  • Synthesis and Bioassay as Cyclooxygenase-2 Inhibitor : Al-Hourani et al. (2016) synthesized a related compound and evaluated its structure through X-ray crystallography. They also performed molecular docking studies to understand its interaction with the cyclooxygenase-2 enzyme, followed by in vitro bioassay studies (Al-Hourani et al., 2016).

  • Endothelin Antagonist Pharmacology : Murugesan et al. (1998) studied biphenylsulfonamide derivatives, focusing on structure-activity relationships and pharmacology of a specific endothelin antagonist. This study sheds light on the binding and functional activity of these compounds (Murugesan et al., 1998).

  • Kynurenine 3-Hydroxylase Inhibition : Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, providing insights into the biochemical characterization and structure-activity relationship of these inhibitors (Röver et al., 1997).

  • Eco-Friendly Synthesis : Zeng-yong (2008) focused on an eco-friendly synthesis approach for a related compound, highlighting the environmental protection and technical value of this method (Zeng-yong, 2008).

properties

IUPAC Name

4-[[(E)-2-(benzenesulfonyl)-2-nitroethenyl]amino]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c1-18(2)27(24,25)15-10-8-13(9-11-15)17-12-16(19(20)21)26(22,23)14-6-4-3-5-7-14/h3-12,17H,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGVAANGNBFQDC-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide

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